4-Methylbenzylmagnesium chloride

Description

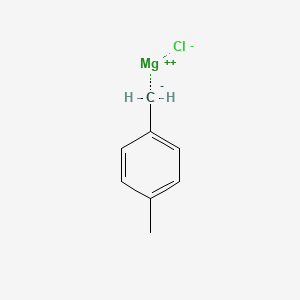

4-Methylbenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it invaluable in the field of organic chemistry. The compound has the molecular formula C₈H₉ClMg and is typically used in solution form, often in tetrahydrofuran (THF).

Propriétés

IUPAC Name |

magnesium;1-methanidyl-4-methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQPDYTXGLHYDX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461541 | |

| Record name | Magnesium chloride (4-methylphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29875-07-8 | |

| Record name | Magnesium chloride (4-methylphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Solution-Phase Preparation

The conventional method for preparing 4-methylbenzylmagnesium chloride is through the reaction of 4-methylbenzyl chloride with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This method is a variant of the general Grignard reagent synthesis.

- Reactants: 4-Methylbenzyl chloride and activated magnesium turnings or powder.

- Solvent: Anhydrous THF or 2-methyltetrahydrofuran.

- Conditions: Inert atmosphere (argon or nitrogen), reflux or controlled temperature (often around 25–60 °C).

- Mechanism: The magnesium inserts into the carbon-chlorine bond to form the organomagnesium chloride.

- The reaction is often initiated by adding a small amount of iodine or dibromoethane to activate the magnesium surface.

- The reaction progress can be monitored by the disappearance of the halide or by titration methods.

- The resulting this compound solution is typically used directly in situ for further synthetic transformations.

Representative Data Table for Stock Solution Preparation:

| Stock Solution Concentration | Amount of this compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 mg | 6.0635 |

| 5 mM | 5 mg | 6.0635 |

| 10 mM | 10 mg | 6.0635 |

Note: The volumes are adjusted to prepare clear stock solutions suitable for in vivo or synthetic applications. Physical methods such as vortex mixing, ultrasound, or gentle heating can aid dissolution and homogenization.

Flow Reactor and Continuous Synthesis Approaches

Recent advancements have introduced flow chemistry techniques for the preparation of benzylmagnesium chlorides, enhancing safety, reproducibility, and scalability.

- A solution of 4-methylbenzyl chloride in THF is passed through a flow reactor containing activated magnesium under controlled pressure (e.g., 100 psi) and temperature (around 25 °C).

- The reaction time is short (minutes), and the output is a steady-state concentration of the Grignard reagent.

- Concentration determination can be performed using titration with indicators such as 2-hydroxybenzaldehyde phenylhydrazone or benzoic acid with colorimetric indicators.

- Improved control over reaction parameters.

- Higher yields and purity due to minimized side reactions.

- Safer handling of reactive intermediates.

- Using a flow reactor, ethylmagnesium bromide was prepared with a yield of 90% and concentration around 1.08 M within 4 minutes, indicating the potential for similar efficiency in this compound synthesis.

Mechanochemical Synthesis Using Ball Milling

A novel and environmentally friendly approach involves the mechanochemical synthesis of organomagnesium reagents, including this compound, by ball milling magnesium metal with the corresponding aryl halide in the presence of small amounts of ether solvents.

- Conducted in air without the need for inert atmosphere or dry solvents.

- Addition of small amounts of THF or cyclopentyl methyl ether (CPME) facilitates the formation of the Grignard reagent.

- External heating (e.g., heat gun at ~110 °C) can be applied to promote reactions with poorly soluble or solid aryl halides.

- Magnesium powder and 4-methylbenzyl chloride are placed in a ball mill jar with a small volume of THF.

- Milling is performed at room temperature or with external heating for about 1 hour.

- The resulting paste-like organomagnesium reagent is used directly for nucleophilic addition or cross-coupling reactions.

- This method avoids the use of large volumes of solvents and inert gases, reducing environmental impact.

- The mechanochemical approach has been shown to produce high yields of organomagnesium reagents from solid aryl halides that are challenging under conventional conditions.

- Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy confirmed the formation of magnesium-carbon bonds under these conditions.

Precursor Preparation: 4-Methylbenzyl Chloride Synthesis

The preparation of this compound requires high-purity 4-methylbenzyl chloride as a precursor. Efficient synthesis of this compound involves:

- Chlorination of 4-methylbenzyl alcohol using dibenzoyl peroxide as a catalyst under controlled temperature and chlorine flow.

- The process includes a hydrolysis step and subsequent purification.

- The chlorination reaction is carefully monitored by gas chromatography to ensure minimal side products and high yield.

- The final product is purified by distillation under reduced pressure to achieve high purity (>99%) and yield (~88–90%).

This precursor preparation is critical to ensure the success and reproducibility of the Grignard reagent synthesis.

Summary Table of Preparation Methods

| Method | Key Features | Solvent | Atmosphere | Temperature Range | Yield/Purity | Advantages |

|---|---|---|---|---|---|---|

| Classical Solution-Phase | Magnesium + 4-methylbenzyl chloride | THF | Inert (Ar/N2) | 25–60 °C | High, variable | Well-established, scalable |

| Flow Reactor Continuous | Controlled flow over Mg | THF | Inert | ~25 °C | ~90% (analogous) | Fast, reproducible, safe |

| Mechanochemical Ball Milling | Solid-state with small ether amounts | THF or CPME | Air | RT to 70 °C (with heating) | Moderate to high | Green, no inert gas, solvent-saving |

| Precursor Chlorination | 4-Methylbenzyl alcohol chlorination | N/A | N/A | 50–75 °C | 88–90% purity ~99% | High purity precursor for Grignard |

Analyse Des Réactions Chimiques

Reaction with Protic Reagents

4-Methylbenzylmagnesium chloride reacts violently with water and alcohols, producing methane gas and magnesium-containing byproducts :

Key observations:

-

Hazard : Generates flammable methane gas and exothermic heat, requiring strict anhydrous conditions .

-

Byproduct formation : Magnesium hydroxychloride precipitates, complicating product isolation .

Nucleophilic Addition to Carbonyl Compounds

This reagent participates in nucleophilic additions to ketones, aldehydes, and esters. A representative reaction with methyl benzoate proceeds as follows :

-

Initial attack : The Grignard reagent adds to the carbonyl carbon.

-

Elimination : Methoxide leaves, forming a ketone intermediate.

-

Second attack : Another equivalent of Grignard reagent adds to the ketone.

-

Protonation : Acidic workup yields the final alcohol product.

Optimized conditions (inferred from analogous reactions ):

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous THF/ether |

| Temperature | 25–30°C |

| Equivalents of reagent | 4.0 eq |

| Reaction time | 12–16 h |

Schlenk Equilibrium in Ether Solvents

In diethyl ether or THF, this compound exists in equilibrium with dimeric species :

Key factors influencing equilibrium :

Reactivity with Dioxane

Exposure to dioxane induces precipitation of magnesium chloride-dioxane complexes, shifting the Schlenk equilibrium :

This property is exploited to isolate dialkylmagnesium compounds.

Hazardous Reactions and Incompatibilities

Critical safety-related reactions include :

-

With oxidizers : Violent exothermic reactions.

-

With chloroformates/acid chlorides : Uncontrolled alkylation or gas evolution.

-

Peroxide formation : THF solvent decomposes to form explosive peroxides over time.

Solvent and Stoichiometry Effects

Applications De Recherche Scientifique

4-Methylbenzylmagnesium chloride has a wide range of applications in scientific research:

Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Pharmaceuticals: It is employed in the synthesis of various pharmaceutical intermediates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Research: It can be used to modify biomolecules for research purposes

Mécanisme D'action

The mechanism of action of 4-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, making it highly nucleophilic .

Comparaison Avec Des Composés Similaires

4-Methylbenzylmagnesium chloride is similar to other Grignard reagents like phenylmagnesium bromide and ethylmagnesium bromide. its unique structure allows for specific reactivity patterns, particularly in the formation of sterically hindered alcohols and other complex molecules. Similar compounds include:

- Phenylmagnesium bromide

- Ethylmagnesium bromide

- 2-Methylbenzylmagnesium chloride

- 3-Methylbenzylmagnesium chloride .

Activité Biologique

4-Methylbenzylmagnesium chloride, a Grignard reagent, is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity, while not extensively documented in the literature, can be inferred through its interactions with biological systems and its applications in various chemical reactions.

This compound (C6H4CH3CH2MgCl) is characterized by its ability to act as a nucleophile in organic reactions. The compound is typically prepared as a solution in tetrahydrofuran (THF) or other ether solvents, which stabilize the Grignard reagent's reactive nature. The structural formula indicates a benzyl group substituted with a methyl group, enhancing its reactivity compared to other benzylmagnesium chlorides.

The biological activity of this compound primarily stems from its role as a nucleophile in alkylation reactions. In biochemical contexts, Grignard reagents can interact with electrophiles such as carbonyl compounds, leading to the formation of alcohols. This reactivity can be harnessed for synthesizing biologically active molecules, including pharmaceuticals.

Key Mechanisms Include:

- Nucleophilic Attack : The magnesium atom facilitates the nucleophilic attack on electrophilic centers, allowing for the formation of new carbon-carbon bonds.

- Formation of Alcohols : Upon hydrolysis, the product of the reaction between this compound and carbonyl compounds yields secondary or tertiary alcohols, which may exhibit biological activity.

Case Studies

A study investigating the synthesis of novel compounds from this compound revealed promising results in creating derivatives that exhibited enhanced biological activity compared to their precursors. For example:

- Compound Synthesis : A series of compounds were synthesized using this compound as a key reagent. The resulting products were screened for their activity against specific cancer cell lines, demonstrating varying degrees of cytotoxicity.

- Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that modifications to the benzyl moiety significantly influenced the biological activity of the synthesized compounds.

Data Table: Summary of Biological Activity

Q & A

Q. What critical parameters must be controlled during the synthesis of 4-Methylbenzylmagnesium chloride to ensure high purity and yield?

- Methodological Answer : The synthesis of Grignard reagents like this compound requires strict control of:

- Moisture exclusion : Use anhydrous solvents (e.g., THF or 2-MeTHF) and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Reaction temperature : Maintain low temperatures (0–5°C) during initiation to avoid runaway exothermic reactions.

- Substrate purity : Ensure 4-methylbenzyl chloride is free from impurities (e.g., aldehydes or ketones) that could deactivate the magnesium.

- Stoichiometry : Optimize the molar ratio of magnesium to halide (typically 1:1.1) to minimize unreacted starting material.

Post-synthesis, characterize the reagent via titration (e.g., quenching with deuterated water and analyzing by H NMR) to confirm active Mg content .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR in deuterated THF can identify structural features and confirm the absence of by-products (e.g., biphenyls from Wurtz coupling) .

- Titration : Quench the Grignard reagent with a known amount of acid (e.g., HCl) and back-titrate to quantify active magnesium .

- Elemental analysis : Verify the Mg:Cl ratio to confirm stoichiometric integrity.

- HPLC/MS : For trace analysis of decomposition products (e.g., 4-methylbenzyl alcohol or toluene) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear impervious gloves, sealed goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., methane or ethane during quenching).

- Waste disposal : Store waste in sealed, inert containers and collaborate with certified waste management services to neutralize residual reactivity (e.g., slow quenching with isopropanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

- Methodological Answer :

- Continuous flow reactors : Improve heat dissipation and reduce side reactions compared to batch methods .

- Catalytic additives : Introduce iodine or 1,2-dibromoethane to activate magnesium surfaces and accelerate initiation .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reagent formation and adjust parameters dynamically .

Document all parameters (solvent, temperature, stirring rate) following journal guidelines for reproducibility (e.g., Beilstein Journal’s experimental section requirements) .

Q. How should researchers address contradictory literature reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic replication : Reproduce reported protocols while controlling variables like solvent purity, catalyst loading, and moisture levels .

- Control experiments : Test the reagent’s reactivity with standardized substrates (e.g., benzaldehyde) to benchmark activity .

- Advanced characterization : Use kinetic studies (e.g., variable-temperature NMR) to identify side reactions (e.g., β-hydride elimination) that may explain discrepancies .

Q. What strategies are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Long-term stability studies : Store the reagent at different temperatures (-20°C to 25°C) under argon and periodically analyze active Mg content via titration .

- Decomposition pathways : Use GC-MS to identify degradation products (e.g., 4-methyltoluene from protonolysis) and correlate with storage conditions .

- Stabilizers : Evaluate additives (e.g., THF or crown ethers) to prolong shelf life by stabilizing the Mg center against aggregation or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.